

# Toxicological Profile of Chlorthiophos in Mammals: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Chlorthiophos

Cat. No.: B166581

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This technical guide provides a comprehensive overview of the toxicological profile of **Chlorthiophos** in mammals. **Chlorthiophos** is an organophosphate insecticide that exerts its toxic effects primarily through the inhibition of acetylcholinesterase.<sup>[1]</sup> This document synthesizes available data on its acute, subchronic, and chronic toxicity, as well as its metabolism, mechanism of action, genotoxicity, and potential for reproductive and developmental effects. Given the limited publicly available data for **Chlorthiophos**, information from the closely related and extensively studied organophosphate insecticide, chlorpyrifos, is included for comparative purposes where relevant.

## Executive Summary

**Chlorthiophos** is a potent cholinesterase inhibitor, demonstrating high acute toxicity in mammals via oral and dermal routes of exposure.<sup>[1]</sup> The primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors. This can result in a range of symptoms from salivation and lacrimation to more severe effects like muscle spasms, respiratory distress, and in acute high doses, death.<sup>[2][3]</sup> Subchronic and chronic exposure to related organophosphates have shown effects on the nervous system, liver, and adrenal glands. While specific carcinogenicity and comprehensive reproductive toxicity data for **Chlorthiophos** are limited, studies on chlorpyrifos suggest a lack of

carcinogenic potential. Developmental and reproductive effects for chlorpyrifos have been observed, but typically at doses that also induce maternal toxicity.

## Quantitative Toxicity Data

The following tables summarize the available quantitative toxicological data for **Chlorthiophos** and the related compound, chlorpyrifos.

Table 1: Acute Toxicity of **Chlorthiophos**

Species	Route of Exposure	LD50 (mg/kg bw)	Reference
Rat	Oral	7.8	[1]
Rat	Dermal	153	[1]

Table 2: Subchronic and Chronic Toxicity of **Chlorthiophos** and Related Compounds

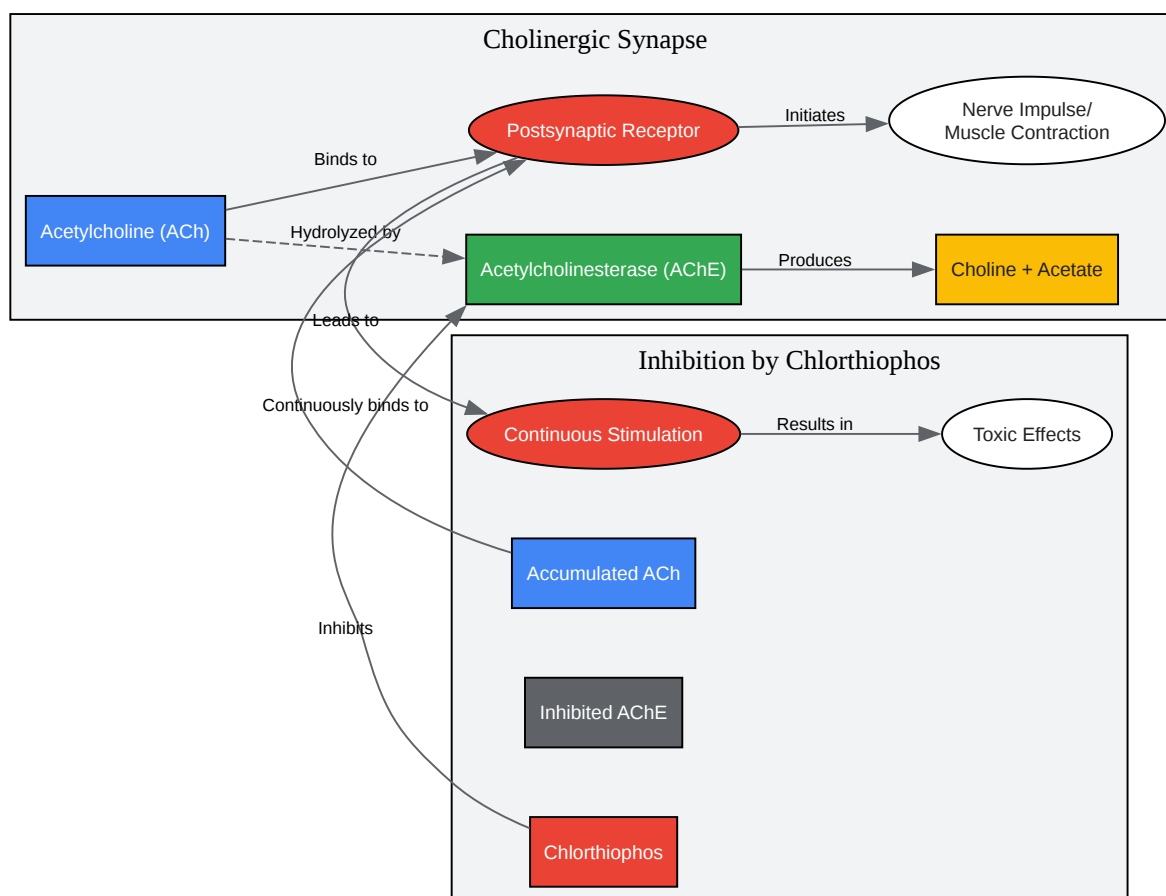
Compound	Species	Study Duration	NOAEL	LOAEL	Effects Observed at LOAEL	Reference
Chlorpyrifos	Rat	-	32 ppm (diet)	-	Cholinesterase inhibition	[3]
Chlorpyrifos	Dog	-	7.33 ppm (diet)	-	Cholinesterase inhibition	[3]
Chlorpyrifos	Rat	2-year	0.1 mg/kg/day	1.0 mg/kg/day	Inhibition of plasma and RBC cholinesterase	[4]
Chlorpyrifos	Dog	1-year	0.06 mg/kg/day	0.6 mg/kg/day	Plasma cholinesterase inhibition	[2]

Table 3: Reproductive and Developmental Toxicity of Chlorpyrifos

Species	Study Type	NOAEL (Maternal)	NOAEL (Developmental)	Effects Observed	Reference
Rat	Two-generation reproduction	1.0 mg/kg/day	1.0 mg/kg/day	Decreased pup body weight and increased pup mortality at 5.0 mg/kg/day (a maternally toxic dose)	[5]
Rat	Developmental	3.0 mg/kg/day	15 mg/kg/day	No developmental effects at doses up to 15 mg/kg/day, despite maternal toxicity at 3.0 mg/kg/day and above	[5]

## Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for **Chlorthiophos**, like other organophosphate insecticides, is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses.



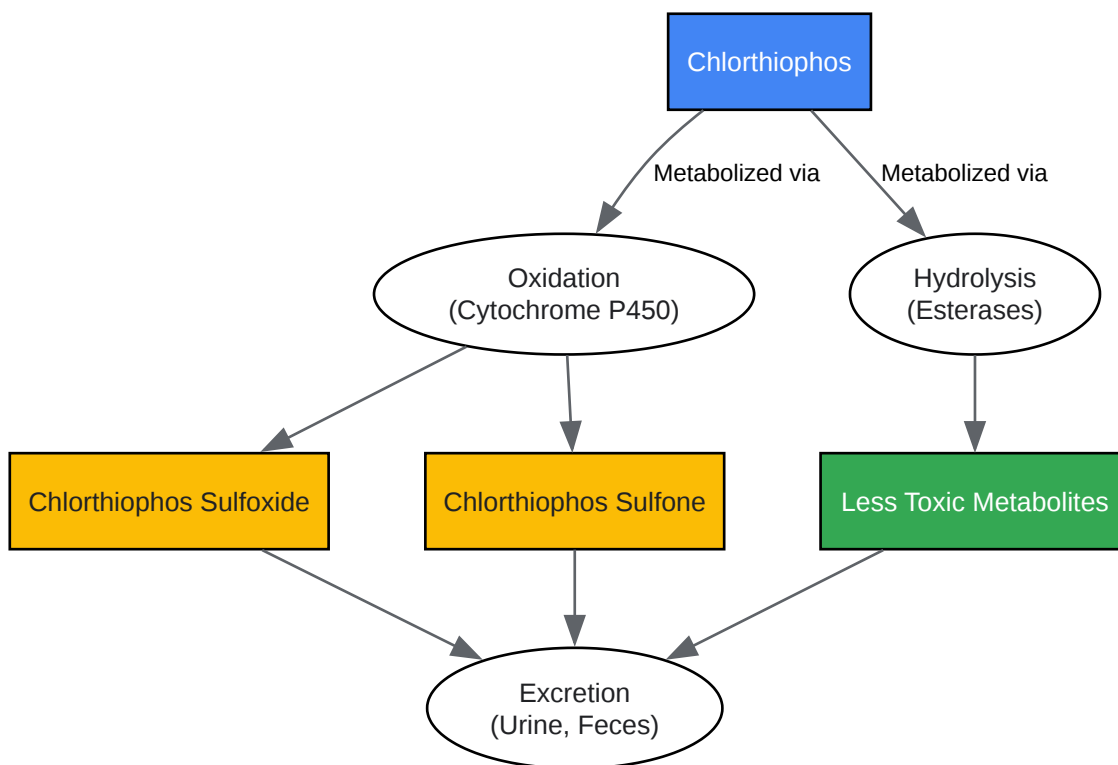
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Caption: Mechanism of acetylcholinesterase inhibition by **Chlorthiophos**.

**Chlorthiophos** phosphorylates the serine hydroxyl group in the active site of AChE, forming a stable, inactive complex. This inactivation prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft and continuous stimulation of cholinergic receptors. This overstimulation of muscarinic and nicotinic receptors throughout the nervous system is responsible for the characteristic signs of organophosphate poisoning.

## Metabolism

The metabolism of organophosphates like **Chlorthiophos** is a critical determinant of their toxicity. In mammals, these compounds are primarily metabolized in the liver by cytochrome P450 enzymes. The degradation of **Chlorthiophos** in animals is reported to be rapid, with metabolites including the sulfoxide and sulfone.[3]



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Caption: Simplified metabolic pathway of **Chlorthiophos** in mammals.

## Experimental Protocols

Detailed experimental protocols for **Chlorthiophos**-specific studies are not readily available in the public domain. However, the methodologies likely followed standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The following are generalized protocols for key toxicological studies.

## Acute Oral Toxicity (Likely following OECD Guideline 423)

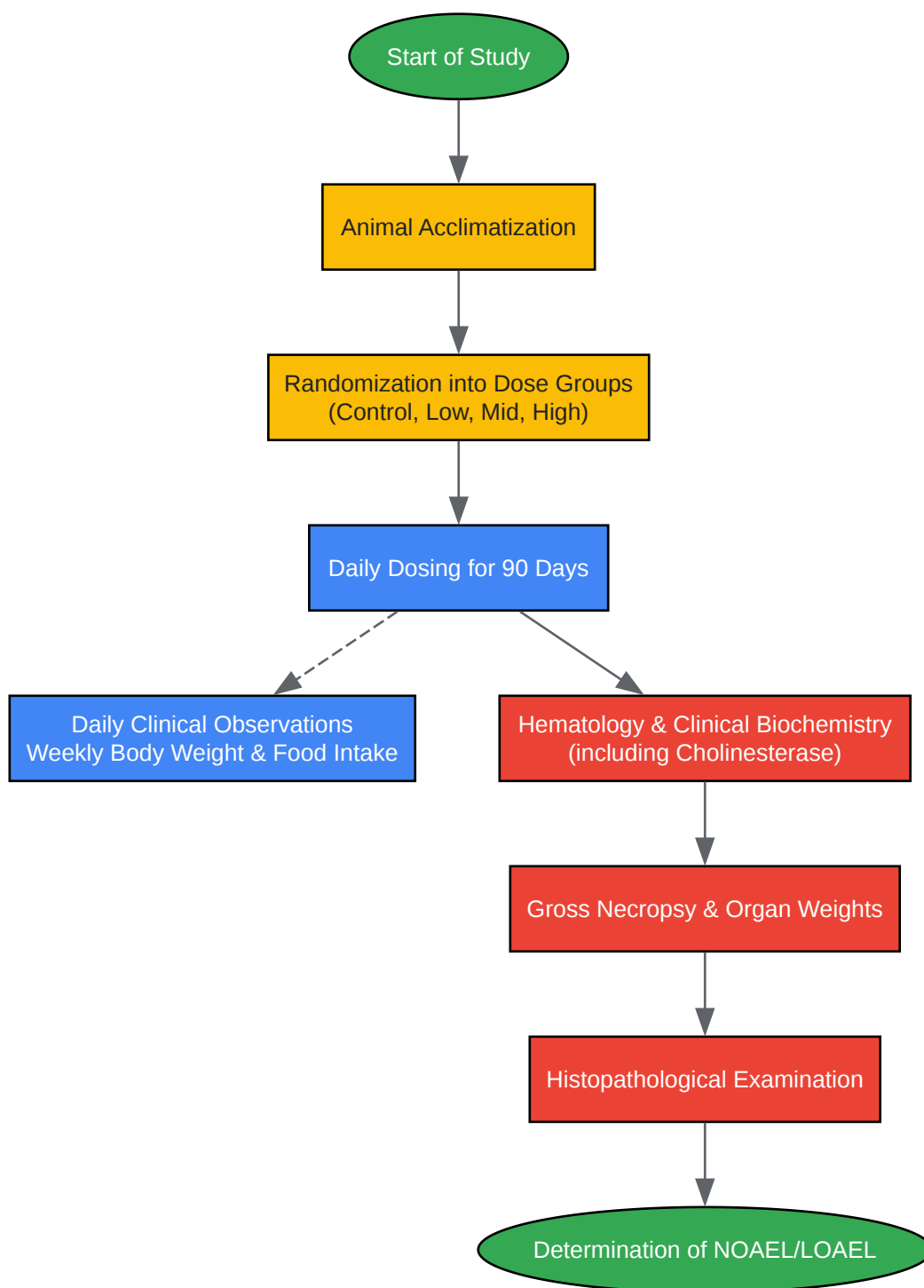
- Test Animals: Young adult rats (e.g., Sprague-Dawley or Wistar strains), typically nulliparous, non-pregnant females.
- Housing: Housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Access to standard laboratory diet and water ad libitum.
- Dose Administration: A single dose of **Chlorthiophos**, dissolved in a suitable vehicle (e.g., corn oil), is administered by oral gavage.
- Dose Levels: A step-wise procedure is used, starting with a dose expected to cause some signs of toxicity. Subsequent animals are dosed at higher or lower fixed dose levels depending on the outcome of the previous animal.
- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior, as well as signs of cholinergic toxicity), and body weight changes for at least 14 days.
- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

## 90-Day Oral Toxicity Study (Likely following OECD Guideline 408)

- Test Animals: Young adult rats of a standard strain.
- Groups: At least three dose groups and a control group, with an equal number of male and female animals in each group.
- Dose Administration: **Chlorthiophos** is administered daily in the diet or by gavage for 90 days.
- Observations: Daily clinical observations for signs of toxicity. Body weight and food consumption are recorded weekly. Ophthalmoscopic examinations are performed before the study and at termination.

- Clinical Pathology: Hematology and clinical biochemistry parameters, including plasma and red blood cell cholinesterase activity, are evaluated at termination.
- Pathology: All animals are subjected to a full gross necropsy. Organ weights are recorded. Histopathological examination is performed on all organs and tissues from the control and high-dose groups, and on any gross lesions from all animals. Brain cholinesterase activity is also measured.





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Caption: Generalized workflow for a 90-day oral toxicity study.

## Genotoxicity

The genotoxic potential of **Chlorthiophos** has been evaluated in a battery of assays. In an Ames test using *Salmonella typhimurium* strains, **Chlorthiophos** was mutagenic to the TA98 strain without metabolic activation, but not to the TA97, TA100, and TA102 strains with or without metabolic activation.[6] In human peripheral lymphocytes, **Chlorthiophos** at a concentration of 200 µg/mL increased the frequency of chromosomal aberrations and micronucleus formation.[6] However, it did not induce sister chromatid exchange.[6] These results suggest that **Chlorthiophos** has some genotoxic potential at high concentrations.

## Carcinogenicity

Specific long-term carcinogenicity studies on **Chlorthiophos** in mammals are not readily available in the public literature. However, a 2-year dietary toxicity and carcinogenicity study on the structurally similar organophosphate, chlorpyrifos, in Fischer 344 rats showed no evidence of carcinogenicity at doses up to 10 mg/kg/day, which was considered the maximum tolerated dose.[4]

## Reproductive and Developmental Toxicity

Comprehensive reproductive and developmental toxicity data for **Chlorthiophos** are limited. Studies on chlorpyrifos provide some insight into the potential effects of this class of compounds. In a two-generation reproduction study in rats, chlorpyrifos did not adversely affect fertility or the structure of reproductive organs at parentally toxic dose levels.[5] Effects on neonatal growth and survival were observed, but only at a maternally toxic dose in one generation.[5] In a developmental toxicity study in rats, chlorpyrifos was not embryo-lethal, embryo/fetotoxic, or teratogenic, even at doses that caused maternal toxicity.[5] These findings suggest that developmental and reproductive effects of chlorpyrifos occur at exposure levels that are also toxic to the parent animal.

## Conclusion

**Chlorthiophos** is a highly toxic organophosphate insecticide in mammals, with its primary mechanism of action being the inhibition of acetylcholinesterase. The available data indicate a high potential for acute toxicity. While specific data on subchronic, chronic, carcinogenic, and reproductive effects of **Chlorthiophos** are limited, studies on the related compound chlorpyrifos suggest that the primary long-term effects are related to cholinesterase inhibition and that it is not carcinogenic. Developmental and reproductive effects appear to occur at

doses that are also maternally toxic. Further research specifically on **Chlorthiophos** would be beneficial to fully characterize its toxicological profile and to reduce the reliance on data from surrogate compounds. Researchers and professionals in drug development should exercise caution when handling this compound and consider its potent anticholinesterase activity.

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